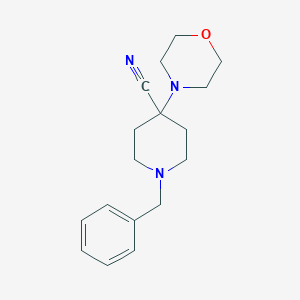

1-Benzyl-4-morpholinopiperidine-4-carbonitrile

概要

説明

科学的研究の応用

Synthesis of Highly Functionalized Tetrahydroisoquinolines

The compound plays a crucial role in the facile synthesis of novel tetrahydroisoquinolines, a process that involves the creation of a new benzene ring through a domino sequence of reactions including Knoevenagel, Michael, Thorpe–Ziegler, and dehydrogenation reactions. This method highlights its utility in constructing complex organic structures with potential applications in medicinal chemistry and material science (Balamurugan, Jeyachandran, Perumal, & Menéndez, 2011).

Development of Morphlinotetrahydrothienoisoquinolines

It serves as a starting material for the synthesis of morphlinotetrahydrothieno[2,3-c]isoquinolines, indicating its importance in the preparation of these heterocyclic compounds. These derivatives are then used to synthesize various pyrimidothienotetrahydroisoquinolines, demonstrating its versatility in facilitating the creation of novel chemical entities with potential pharmacological activities (El-Dean, Radwan, & Zaki, 2008).

Anti-proliferative Properties and DNA Binding

This compound is related to the synthesis and study of derivatives with significant anti-proliferative properties against cancer cell lines, showcasing its relevance in cancer research. Specifically, research on benzochromene derivatives indicates the potential of related compounds in inducing apoptosis in colorectal cancer cells, underscoring the importance of this chemical scaffold in the development of new therapeutic agents (Hanifeh Ahagh et al., 2019).

Heterocyclic System Synthesis

The compound is foundational in synthesizing new heterocyclic systems, including those with pyrimido and thieno naphthyridine derivatives. These systems have been developed through methods involving nucleophilic substitution and cyclization reactions, indicating the chemical's utility in constructing complex molecular architectures for potential application in drug discovery and development (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).

特性

IUPAC Name |

1-benzyl-4-morpholin-4-ylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c18-15-17(20-10-12-21-13-11-20)6-8-19(9-7-17)14-16-4-2-1-3-5-16/h1-5H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEYIMKYHGUDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)N2CCOCC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627975 | |

| Record name | 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-morpholinopiperidine-4-carbonitrile | |

CAS RN |

13801-04-2 | |

| Record name | 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)

![8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B170715.png)

![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)